molecular formula C17H23FN2O4S B4571592 {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B4571592
M. Wt: 370.4 g/mol
InChI Key: YGDPMDNBGXYWFV-UHFFFAOYSA-N
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Description

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring, a pyrrolidine ring, and a sulfonyl group attached to a fluorinated methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Fluoro-methoxyphenyl Sulfonyl Intermediate: This step involves the sulfonylation of 5-fluoro-2-methoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.

    Pyrrolidine Ring Attachment: Finally, the piperidin-4-yl derivative is coupled with pyrrolidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 5-fluoro-2-methoxyphenyl sulfide.

    Substitution: Formation of 5-substituted-2-methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicinal chemistry, {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone is investigated for its potential therapeutic effects. Its interactions with specific enzymes and receptors are of particular interest for developing new treatments for diseases.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(morpholin-1-yl)methanone
  • {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperazin-1-yl)methanone
  • {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(azepan-1-yl)methanone

Uniqueness

The uniqueness of {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and pyrrolidine rings, along with the sulfonyl and fluorinated methoxyphenyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c1-24-15-5-4-14(18)12-16(15)25(22,23)20-10-6-13(7-11-20)17(21)19-8-2-3-9-19/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDPMDNBGXYWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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